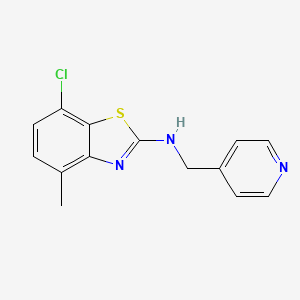

7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

描述

属性

IUPAC Name |

7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3S/c1-9-2-3-11(15)13-12(9)18-14(19-13)17-8-10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNBMDOAUPLVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNS

- Molecular Weight : Approximately 273.76 g/mol

- CAS Number : 1177306-69-2

This structure allows for interactions with various biological targets, contributing to its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, including multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa . This suggests potential applications in treating infections caused by these organisms.

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) . The mechanism involves the inhibition of key signaling pathways related to cell growth and survival.

- Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including those involved in cancer progression and inflammation. For instance, it shows inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer metabolism .

Biological Activity Data Table

Case Studies

Several studies have investigated the biological activity of related benzothiazole derivatives, providing insights into the potential applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated various benzothiazole compounds for their antimicrobial properties against resistant strains. The results indicated that modifications at the nitrogen and chlorine positions significantly enhanced antibacterial activity, suggesting that similar modifications could optimize the efficacy of the compound .

- Anticancer Activity Assessment : In a comparative analysis of benzothiazole derivatives, researchers found that compounds with a pyridine substituent exhibited enhanced antiproliferative effects against multiple cancer cell lines compared to those without this moiety. This underscores the importance of structural features in determining biological activity .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, making it a promising candidate for further development as an antimicrobial or anticancer agent .

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine. For instance, hydrazones derived from quinoline and benzothiazole have shown significant cytotoxic activity against various cancer cell lines. A notable study demonstrated that these compounds exhibited submicromolar GI50 values across multiple tumor types, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Compounds containing benzothiazole derivatives have been explored for their antimicrobial properties. Research indicates that such derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Inhibitors of Differentiation

The compound has been investigated as a potential inhibitor of differentiation (Id) in the treatment of various diseases. Id proteins are involved in regulating cell differentiation and proliferation; thus, targeting these proteins could lead to novel therapies for cancers and other proliferative disorders .

Neurological Disorders

There is emerging interest in the application of benzothiazole derivatives in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system targets. This property suggests potential uses in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of 7-chloroquinolinehydrazones against 60 cancer cell lines. The results indicated that certain derivatives exhibited potent activity against multiple cancer types, including leukemia and breast cancer. This study provided insights into structure-activity relationships (SAR) that could guide further development of novel anticancer drugs .

Development of Antimicrobial Agents

Another research effort focused on synthesizing benzothiazole derivatives for antimicrobial testing. The findings revealed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzothiazole structure could enhance antimicrobial potency .

Summary Table of Applications

相似化合物的比较

Key Observations:

Position of Chloro Substituent :

- The 7-chloro derivative (target compound) may exhibit distinct electronic effects compared to the 6-chloro analog due to differences in steric and electronic environments .

- Chloro at position 7 could enhance interaction with hydrophobic pockets in enzyme active sites, as seen in antifungal sulfonamide derivatives .

Methyl vs.

Hybrid Structures :

Antimicrobial Activity:

- Benzofuran-benzothiazole hybrids (e.g., 3a–3j in ) showed moderate antimicrobial activity (MIC: 25–50 µg/mL), attributed to the azetidinone moiety . The target compound’s pyridinylmethyl group may similarly enhance interactions with microbial enzymes.

Neuroprotective Potential:

- Riluzole–rasagiline hybrids () highlight the role of benzothiazol-2-amine cores in neuroprotection. The target compound’s lipophilic substituents (Cl, CH₃) may support BBB penetration, a critical factor in treating neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, benzothiazole derivatives are often prepared by reacting substituted hydrazides with potassium thiocyanate in acidic media (e.g., concentrated H₂SO₄) to form thiadiazole intermediates, followed by coupling with pyridinylmethyl amines . Adjusting stoichiometry of reagents (e.g., iodine in KI for cyclization) and temperature (e.g., reflux at 90°C) can optimize yields. Evidence from similar thiadiazole syntheses suggests yields improve with slow addition of POCl₃ and pH-controlled precipitation using ammonia .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm, aromatic protons in benzothiazole core).

- IR spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and C–S bonds (~650 cm⁻¹) .

- HPLC : Assess purity (≥98% for research-grade material) .

- Elemental analysis : Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. What strategies mitigate by-product formation during the cyclization step of the benzothiazole core?

- Methodology : By-products often arise from incomplete cyclization or side reactions. Key strategies include:

- Catalyst optimization : Use triethylamine to enhance reaction specificity during cycloaddition with chloroacetyl chloride .

- Temperature control : Maintain reflux conditions (e.g., 90°C for 3 hours) to ensure complete cyclization while avoiding decomposition .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, reducing side reactions .

Q. How can conflicting spectral data (e.g., NMR shifts) from different synthetic batches be reconciled?

- Analysis : Contradictions may arise from tautomerism or residual solvents. For example:

- Tautomeric equilibria : The pyridinylmethyl amine group may exhibit dynamic proton exchange, broadening NMR signals. Use DMSO-d₆ as a solvent to stabilize tautomers .

- Residual DMF : Peaks at δ 2.7–3.0 ppm in ¹H NMR may indicate incomplete purification. Implement gradient washing with EtOAc/hexane (0–100%) during column chromatography .

Q. What computational or experimental approaches are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology :

- Docking studies : Model interactions with biological targets (e.g., kinases or receptors) using software like AutoDock. Focus on the pyridinylmethyl group’s role in binding .

- Analog synthesis : Replace the 7-chloro substituent with fluoro or methoxy groups to assess electronic effects on activity .

- In vitro assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and compare with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。